molecular formula C19H22Cl2N2O4S B5034369 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide

2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide

Cat. No.: B5034369
M. Wt: 445.4 g/mol
InChI Key: HRNPXFGAEYQJPD-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group attached to a dichlorophenyl ring, which is further connected to an amino group and an acetamide moiety. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common route includes the sulfonylation of 2,5-dichlorophenylamine with a sulfonyl chloride derivative, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the resulting intermediate with 2-methoxyethyl acetate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the compound’s aromatic and acetamide moieties may facilitate binding to hydrophobic pockets in target proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)acetamide
  • 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-acetamide

Uniqueness

Compared to similar compounds, 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide exhibits unique properties due to the presence of the methoxyethyl group, which enhances its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S/c1-27-12-10-22-19(24)14-23(11-9-15-5-3-2-4-6-15)28(25,26)18-13-16(20)7-8-17(18)21/h2-8,13H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPXFGAEYQJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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